molecular formula C13H24O3 B8717243 Ethyl 1-hydroxy-3,3,5-trimethylcyclohexaneacetate CAS No. 84434-61-7

Ethyl 1-hydroxy-3,3,5-trimethylcyclohexaneacetate

Cat. No. B8717243
Key on ui cas rn: 84434-61-7
M. Wt: 228.33 g/mol
InChI Key: DCRFCORMCIEFEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04457862

Procedure details

300 ml of absolute ether, 150 ml of dry benzene and 170 g of magnesium shavings are added to a 6 liter flask which is fitted with a stirrer, thermometer, dropping funnel and reflux condenser. Now, there is introduced dropwise a mixture of 1.100 kg of dihydroisophorone and 960 g of ethyl chloroacetate dissolved in 1.200 l of ether and 600 ml of benzene. (If the reaction does not begin during the addition of the first 200 ml and warming at slight reflux does not begin spontaneously, then a few small crystals of iodine are added). The beginning of the reaction is recognizable by turbidity and heat-evolution. The addition of the reagents is continued in such a manner that the mixture boils only moderately, the addition being completed within 11/4 hours. Thereafter, the mixture is held at reflux temperature for a further 31/2 hours and, after cooling, added to 2.5 kg of ice and 1.2 l of concentrated hydrochloric acid. The organic phase is separated and washed with water (containing 1% concentrated hydrochloric acid), with water and several times more with 10% sodium carbonate solution. After evaporating the solvent in vacuo, there remain behind 1.69 kg of crude product which are distilled. The main fraction (1.250 kg) is washed with 10% sodium carbonate solution and again distilled (100° C./3 mm Hg). There are thus obtained 1.046 kg of ethyl 1-hydroxy-3,3,5-trimethyl-cyclohexylacetate.
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1.1 kg
Type
reactant
Reaction Step Two
Quantity
960 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
2.5 kg
Type
reactant
Reaction Step Four
Quantity
1.2 L
Type
reactant
Reaction Step Four
Name
Quantity
1.2 L
Type
solvent
Reaction Step Five
Quantity
600 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].[CH3:2][CH:3]1[CH2:9][C:8]([CH3:11])([CH3:10])[CH2:7][C:5](=[O:6])[CH2:4]1.Cl[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15].II.Cl>CCOCC.C1C=CC=CC=1>[OH:6][C:5]1([CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:4][CH:3]([CH3:2])[CH2:9][C:8]([CH3:11])([CH3:10])[CH2:7]1

Inputs

Step One
Name
Quantity
170 g
Type
reactant
Smiles
[Mg]
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
1.1 kg
Type
reactant
Smiles
CC1CC(=O)CC(C1)(C)C
Name
Quantity
960 g
Type
reactant
Smiles
ClCC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Four
Name
ice
Quantity
2.5 kg
Type
reactant
Smiles
Name
Quantity
1.2 L
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
1.2 L
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
600 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is fitted with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
ADDITION
Type
ADDITION
Details
Now, there is introduced dropwise
ADDITION
Type
ADDITION
Details
(If the reaction does not begin during the addition of the first 200 ml
TEMPERATURE
Type
TEMPERATURE
Details
warming
TEMPERATURE
Type
TEMPERATURE
Details
at slight reflux
TEMPERATURE
Type
TEMPERATURE
Details
heat-evolution
ADDITION
Type
ADDITION
Details
The addition of the reagents
ADDITION
Type
ADDITION
Details
the addition
CUSTOM
Type
CUSTOM
Details
4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for a further 31/2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
washed with water (containing 1% concentrated hydrochloric acid), with water and several times more with 10% sodium carbonate solution
CUSTOM
Type
CUSTOM
Details
After evaporating the solvent in vacuo, there
DISTILLATION
Type
DISTILLATION
Details
are distilled
WASH
Type
WASH
Details
The main fraction (1.250 kg) is washed with 10% sodium carbonate solution
DISTILLATION
Type
DISTILLATION
Details
again distilled (100° C./3 mm Hg)

Outcomes

Product
Name
Type
Smiles
OC1(CC(CC(C1)C)(C)C)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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